molecular formula C23H26N4O3S B3307463 4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 933215-07-7

4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3307463
CAS No.: 933215-07-7
M. Wt: 438.5 g/mol
InChI Key: RAYQVNHHKWYEKB-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a pyridazine core substituted with a piperidine group and a benzene-sulfonamide moiety bearing methoxy and methyl substituents. Its structure combines lipophilic (methyl, piperidine) and polar (sulfonamide, methoxy) groups, suggesting balanced solubility and membrane permeability.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-17-15-20(9-11-22(17)30-2)31(28,29)26-19-8-6-7-18(16-19)21-10-12-23(25-24-21)27-13-4-3-5-14-27/h6-12,15-16,26H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYQVNHHKWYEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the piperidinyl and pyridazinyl groups. Common synthetic routes may involve:

Chemical Reactions Analysis

4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo several types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is not well-documented. sulfonamide compounds typically exert their effects by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved would depend on the specific biological activity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (referred to as Compound A ) with structurally related sulfonamide derivatives from the provided evidence:

Property Compound A Example 1 () 1309432-74-3 ()
Core Structure Pyridazine with piperidine, benzene-sulfonamide Pyrazolo[3,4-d]pyrimidine with chromen-4-one Pyrrolo[2,3-d]pyrimidine with oxetane
Substituents Methoxy, methyl on benzene; piperidine on pyridazine Fluoro, methyl on pyrazolopyrimidine; fluorophenyl on chromenone Oxetan-3-ylamino, difluorophenyl on pyrrolopyrimidine; trifluoromethylbenzenesulfonamide
Molecular Weight (Da) Not explicitly reported (estimated ~450–500) 589.1 Not explicitly reported (estimated ~550–600)
Key Functional Groups Sulfonamide, methoxy, piperidine Sulfonamide, fluoro, chromenone Sulfonamide, oxetane, trifluoromethyl
Potential Targets Kinases, GPCRs (inferred from piperidine and sulfonamide motifs) Kinases (chromenone derivatives are known kinase inhibitors) Enzymes with hydrophobic pockets (oxetane and trifluoromethyl enhance binding)
Physicochemical Properties Moderate logP (methoxy and piperidine balance polarity) Higher logP (fluorinated aromatic rings increase lipophilicity) Variable logP (oxetane improves solubility; trifluoromethyl increases lipophilicity)

Structural and Functional Insights:

Heterocyclic Core: Compound A’s pyridazine core differs from the pyrazolo[3,4-d]pyrimidine () and pyrrolo[2,3-d]pyrimidine ().

Substituent Effects :

  • The methoxy group in Compound A may enhance metabolic stability compared to halogenated analogs (e.g., Example 1’s fluoro groups), which are prone to oxidative dehalogenation.
  • The piperidine moiety offers conformational flexibility and basicity, contrasting with the rigid oxetane in 1309432-74-3. Piperidine’s nitrogen could participate in hydrogen bonding or cation-π interactions.

Sulfonamide Variations :

  • Compound A’s sulfonamide is linked to a methyl-substituted benzene, differing from Example 1’s fluorinated benzamide and 1309432-74-3’s trifluoromethylbenzenesulfonamide. The methyl group may reduce steric hindrance, improving target access compared to bulkier substituents.

Biological Implications: Fluorinated compounds (e.g., Example 1) often exhibit enhanced membrane permeability and target affinity but may suffer from toxicity. Compound A’s non-fluorinated design could mitigate such risks. The oxetane in 1309432-74-3 improves aqueous solubility, whereas Compound A relies on methoxy and piperidine for solubility-lipophilicity balance.

Research Findings and Trends

  • Kinase Inhibition : Pyridazine derivatives like Compound A are explored for kinase inhibition due to their ability to mimic ATP’s purine ring. However, the absence of fluorine (common in kinase inhibitors like Example 1) may reduce potency but improve selectivity.
  • Metabolic Stability : The methyl and methoxy groups in Compound A are less susceptible to Phase I metabolism compared to Example 1’s fluorophenyl groups, suggesting longer half-life.
  • Synergy with Piperidine : Piperidine’s presence in Compound A aligns with trends in CNS-targeting drugs, though its exact role here remains speculative without explicit data.

Biological Activity

4-Methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, featuring a methoxy group, a methyl group, and a piperidine-pyridazine moiety, contributes to its promising biological activities, particularly in antibacterial and anti-inflammatory domains. This article explores the compound's biological activity, including its mechanism of action, pharmacological applications, and comparisons with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

Component Description
IUPAC Name 4-methoxy-3-methyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Molecular Formula C23H26N4O3S
Molecular Weight 446.55 g/mol

The synthesis typically involves several key steps:

  • Formation of the Sulfonamide Bond : Reaction of a sulfonyl chloride with an amine under basic conditions.
  • Introduction of Piperidinyl and Pyridazinyl Groups : Utilization of coupling reactions such as Suzuki-Miyaura coupling.

Antibacterial Properties

This compound exhibits significant antibacterial activity by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various strains, including both Gram-positive and Gram-negative organisms.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. Similar sulfonamides have been documented to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The exact mechanism of action for this compound remains under investigation. However, sulfonamides generally exert their effects by inhibiting specific enzymes or interfering with metabolic pathways critical for bacterial survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other known sulfonamides:

Compound Name Structure Features Biological Activity
SulfamethoxazoleSulfonamide structure, aromatic ringsAntibacterial
TrimethoprimDihydrofolate reductase inhibitorAntibacterial
Benzene sulfonamidesVarying substituents on benzene ringsAntimicrobial

The structural uniqueness of this compound may enhance its interaction with biological targets while potentially reducing toxicity compared to traditional sulfonamides.

Case Studies and Research Findings

Several studies have explored the biological activity of similar sulfonamides and their derivatives. For instance:

  • A study on benzene sulfonamides indicated their role in modulating perfusion pressure and coronary resistance in isolated rat heart models . The findings suggested that certain derivatives could significantly impact cardiovascular parameters.
  • Another investigation highlighted the antioxidant properties of benzene sulfonamide derivatives, demonstrating that modifications in the chemical structure could lead to enhanced biological activity .

These studies emphasize the importance of structural modifications in enhancing the therapeutic potential of sulfonamide compounds.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applications. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be assessed using computational models like ADMETlab or SwissADME to predict bioavailability and toxicity profiles .

Q & A

Q. Table 1: Key Synthetic Steps and Optimization Parameters

StepReaction ConditionsOptimization ParametersReferences
Suzuki couplingPd(PPh₃)₄, DMF, 80°CCatalyst loading, solvent polarity
Oxidative cyclizationNaOCl, EtOH, RTOxidant concentration, reaction time

Q. Table 2: Biological Assay Design for SAR Studies

Assay TypeTarget (Example)Readout MethodKey Controls
Kinase inhibitionEGFR-T790M mutantLuminescence (ADP-Glo)Wild-type EGFR, staurosporine
AntiproliferativeHCT-116 cellsMTT assayDMSO vehicle, cisplatin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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